molecular formula C22H19N5O2S2 B2371989 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 672331-20-3

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No. B2371989
CAS RN: 672331-20-3
M. Wt: 449.55
InChI Key: DWXHHYFLKDQRHH-UHFFFAOYSA-N
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Description

The compound “8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione” has the molecular formula C22H19N5O2S2 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The average mass is 449.549 Da and the mono-isotopic mass is 449.098022 Da .

Scientific Research Applications

Anticancer Activity

A significant application of compounds related to 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is in the realm of anticancer research. For instance, Hayallah (2017) discusses the design, synthesis, and testing of new purine-diones, including similar compounds, for their anticancer activity. These compounds exhibited good to excellent inhibition activity against human breast cancer cell lines, showcasing their potential in cancer treatment (Hayallah, 2017).

Synthesis of Novel Derivatives

Gobouri (2020) explores the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives. The structures of these newly synthesized compounds were confirmed by various spectroscopic methods, contributing to the development of new derivatives with potential therapeutic applications (Gobouri, 2020).

Cardiovascular Activity

In the field of cardiovascular research, Chłoń-Rzepa et al. (2004) synthesized and tested various 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones for their electrocardiographic, antiarrhythmic, and hypotensive activity. This study highlights the potential use of similar compounds in treating cardiovascular conditions (Chłoń-Rzepa et al., 2004).

Analgesic and Anti-inflammatory Properties

Zygmunt et al. (2015) investigated new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic and anti-inflammatory properties. This study is important as it opens up possibilities for the development of new analgesic and anti-inflammatory agents, indicating the broad therapeutic potential of these compounds (Zygmunt et al., 2015).

properties

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-26-18-17(19(28)25-20(26)29)27(13-7-10-14-8-3-2-4-9-14)21(24-18)31-22-23-15-11-5-6-12-16(15)30-22/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXHHYFLKDQRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4S3)CCCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

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